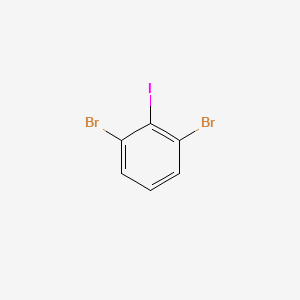

1,3-Dibromo-2-iodobenzene

Übersicht

Beschreibung

1,3-Dibromo-2-iodobenzene: is an organic compound with the molecular formula C6H3Br2I It is a halogenated derivative of benzene, featuring two bromine atoms and one iodine atom attached to the benzene ring

Wirkmechanismus

Target of Action

It is known that halogenated aromatic compounds like 1,3-dibromo-2-iodobenzene are often used as building blocks in organic synthesis . They can participate in various chemical reactions to form complex molecules, potentially interacting with a wide range of biological targets.

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reactions it undergoes during organic synthesis . The compound can interact with its targets through the formation of new bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

It’s worth noting that halogenated aromatic compounds can be involved in a variety of biochemical pathways due to their versatility in organic synthesis .

Pharmacokinetics

The compound is also predicted to be able to permeate the blood-brain barrier .

Result of Action

It is known that halogenated aromatic compounds can have diverse effects depending on the specific reactions they undergo and the targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at 2-8°C and protected from light . Furthermore, the compound’s reactivity may be influenced by the presence of other chemicals in the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the use of 1,3-dibromobenzene as a starting material. The synthetic route typically includes the following steps:

Lithiation: 1,3-Dibromobenzene is treated with and in tetrahydrofuran at -75°C to form a lithiated intermediate.

Iodination: The lithiated intermediate is then reacted with iodine in tetrahydrofuran to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dibromo-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other functional groups.

Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium thiosulfate can be used to replace halogen atoms.

Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,3-Dibromo-2-iodobenzene features two bromine atoms and one iodine atom attached to a benzene ring. Its molecular weight is approximately 361.80 g/mol, and it exists as a solid at room temperature. The presence of multiple halogens enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in:

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions where bromine or iodine atoms are replaced by other functional groups. Common reagents include sodium thiosulfate for nucleophilic substitutions.

- Cross-Coupling Reactions : It is employed in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds. Palladium catalysts are typically used in these reactions.

Case Study: Cross-Coupling Reaction

A study demonstrated the successful use of this compound in a Suzuki-Miyaura coupling reaction to produce biaryl compounds with moderate to high yields, showcasing its utility in synthesizing complex structures .

Material Science

In material science, this compound is utilized for developing advanced materials with specific electronic and optical properties. Its unique halogenation pattern allows for:

- Synthesis of Organic Electronics : The compound can be incorporated into organic semiconductors and photovoltaic materials due to its electronic properties.

- Preparation of Functional Polymers : It serves as a precursor for polymers that exhibit tailored conductivity and thermal stability.

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry by acting as an intermediate for the synthesis of pharmaceutical compounds. Its applications include:

- Development of Pharmaceutical Intermediates : The compound is used to synthesize various bioactive molecules that may exhibit therapeutic effects.

- Inhibitors of Cytochrome P450 Enzymes : Research has indicated that it can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs .

Environmental Chemistry

The potential use of this compound in environmental remediation processes has been explored due to its reactivity with various pollutants. Applications include:

- Degradation of Pollutants : The compound can participate in reactions that break down environmental contaminants through halogenation processes.

- Study of Halogenated Compounds : Its behavior in environmental settings helps researchers understand the fate and transport of halogenated organic compounds.

Vergleich Mit ähnlichen Verbindungen

1,3-Dibromobenzene: Similar structure but lacks the iodine atom.

1,3-Diiodobenzene: Contains two iodine atoms instead of bromine.

1,2-Dibromo-3-iodobenzene: Another isomer with different positions of halogen atoms.

Uniqueness: 1,3-Dibromo-2-iodobenzene is unique due to the combination of bromine and iodine atoms, which provides distinct reactivity patterns compared to other halogenated benzenes. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.

Biologische Aktivität

1,3-Dibromo-2-iodobenzene (C₆H₃Br₂I) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological interactions, supported by relevant research findings and data.

This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a benzene ring. Its molecular weight is approximately 361.80 g/mol. The compound's structure allows it to interact with various biochemical pathways due to the reactivity introduced by the halogen substituents .

Key Features:

- Molecular Formula: C₆H₃Br₂I

- Molecular Weight: 361.80 g/mol

- Appearance: Solid at room temperature

Synthesis

The synthesis of this compound can be achieved through a multi-step process, often involving reactions with lithium diisopropylamide (LDA) and t-butyllithium . This method is particularly useful in organic chemistry for producing various derivatives with enhanced biological activity.

Interaction with Biological Membranes

The ability of this compound to permeate biological membranes, including the blood-brain barrier, suggests potential neuroactive properties. This permeability is significant for developing neuroactive drugs. The compound's structure allows it to interact with neurotransmitter systems, although further studies are required to elucidate these mechanisms.

Case Studies and Research Findings

Recent studies have explored the biological activities of halogenated compounds similar to this compound. For instance:

- Antimicrobial Screening : A study synthesized various acylhydrazones from iodobenzoic acid derivatives and tested their antimicrobial properties. Some derivatives showed significant activity against MRSA strains, indicating that structural modifications can enhance bioactivity .

- Toxicological Assessment : While specific toxicity data for this compound is sparse, related compounds have shown varying degrees of cytotoxicity depending on their structural characteristics. The presence of halogens generally increases the likelihood of cytotoxic effects due to their reactivity .

Eigenschaften

IUPAC Name |

1,3-dibromo-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFRMZVTJQAPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402899 | |

| Record name | 1,3-dibromo-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19821-80-8 | |

| Record name | 1,3-dibromo-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIBROMO-2-IODO-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the short Br-I contacts observed in 1,3-dibromo-2-iodobenzene and related compounds?

A1: Research on similar molecules, such as 2,4-dibromo-1-iodobenzene and this compound, reveals that the close proximity of the bromine and iodine atoms leads to short intramolecular contacts, falling within the range of 3.465(4) to 3.530(4) Å []. These distances are shorter than the sum of the van der Waals radii, suggesting an attractive interaction between these halogens. This attraction helps to alleviate steric strain caused by the bulky halogen substituents and is believed to contribute to the enhanced reactivity of these 1,2-dihalobenzene molecules [].

Q2: How is this compound utilized in the synthesis of macrocyclic acetylenes?

A2: this compound serves as a key starting material in the multi-step synthesis of a diindeno-fused 4H-cyclopenta[dej]phenanthrene derivative, a potential building block for macrocyclic acetylenes []. The synthesis involves a series of Sonogashira reactions, metal-halogen exchanges, and a Schmittel cascade cyclization. The two bromine substituents on the diindeno-fused 4H-cyclopenta[dej]phenanthrene derivative can then be further functionalized via Sonogashira reactions to construct the desired macrocyclic acetylene structures [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.